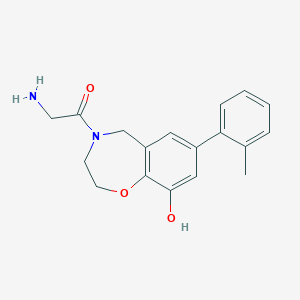![molecular formula C17H24N4O3 B5422505 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one](/img/structure/B5422505.png)
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one is a complex organic compound that features a piperidine ring, an imidazolidinone ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one typically involves multiple steps, including the formation of the piperidine and imidazolidinone rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazolidinone ring can be formed via the reaction of 1,2-diamines with carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to facilitate the formation of imidazolidinone derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: A simpler analogue that shares the imidazolidinone ring structure.
Piperidine derivatives: Compounds that feature the piperidine ring and have similar biological activities.
Uniqueness
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-24-15-11-20(8-6-14(15)18)16(22)10-12-2-4-13(5-3-12)21-9-7-19-17(21)23/h2-5,14-15H,6-11,18H2,1H3,(H,19,23)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKHWLPRCZXOKP-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)CC2=CC=C(C=C2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)CC2=CC=C(C=C2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-cyclohexyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B5422440.png)

![2-{[4-(4-benzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}benzonitrile](/img/structure/B5422461.png)
![methyl 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B5422476.png)
![3-isopropyl-5-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5422481.png)
![N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5422489.png)
![4-[(3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide](/img/structure/B5422494.png)
![N-(2-hydroxyethyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5422498.png)
![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5422503.png)
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-N-methyl-2-furamide](/img/structure/B5422523.png)
![(4-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5422525.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5422531.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5422538.png)
